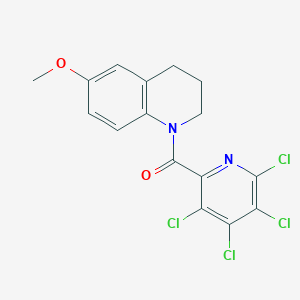
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline, also known as TTQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various research fields.
作用机制
The mechanism of action of 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. This compound has also been shown to bind to specific receptors in cancer cells, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotective effects, anti-inflammatory effects, and anti-cancer effects. This compound has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which are important for mood regulation. This compound has also been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response. In cancer cells, this compound has been shown to induce cell death and inhibit cell growth and proliferation.
实验室实验的优点和局限性
One advantage of 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is its potential as a lead compound for drug development. This compound has shown promising results in various research fields and may be useful in the development of new drugs with improved efficacy and fewer side effects. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain lab experiments.
未来方向
There are several future directions for 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline research, including further exploration of its mechanism of action, optimization of its synthesis method to improve yield and purity, and development of new derivatives with improved properties. This compound may also be useful in the development of new drugs for the treatment of various diseases, including neurodegenerative diseases and cancer.
合成方法
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process that involves the reaction of 2,3,4,5-tetra-chloropyridine with 6-methoxy-1-tetralone, followed by a reduction reaction using sodium borohydride. The final step involves the reaction of the resulting compound with oxalyl chloride to produce this compound.
科学研究应用
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has shown potential in various research fields, including neurology, cancer research, and drug development. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may be a potential candidate for chemotherapy. In drug development, this compound has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
属性
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3,4,5,6-tetrachloropyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2O2/c1-24-9-4-5-10-8(7-9)3-2-6-22(10)16(23)14-12(18)11(17)13(19)15(20)21-14/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZWAIRIJOYDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

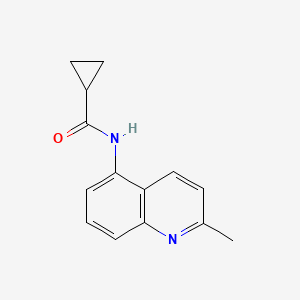
![3-(4-Cyanophenyl)-2-{[(2,4-difluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2872815.png)

![7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2872817.png)

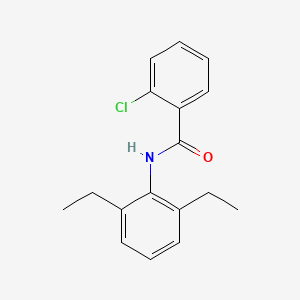
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfanylacetamide](/img/structure/B2872823.png)
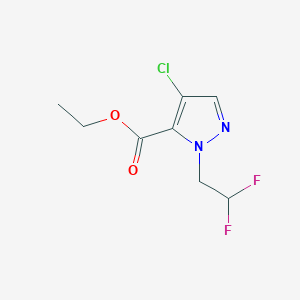
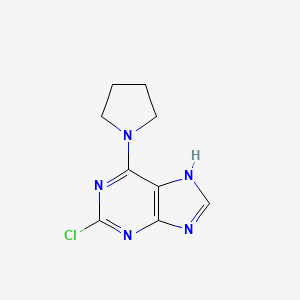

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2872829.png)
![Tert-butyl 2-[(2-phenylethyl)amino]acetate](/img/structure/B2872830.png)
![4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2872834.png)